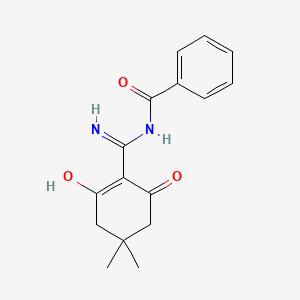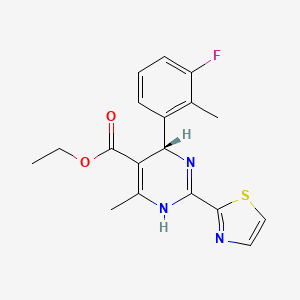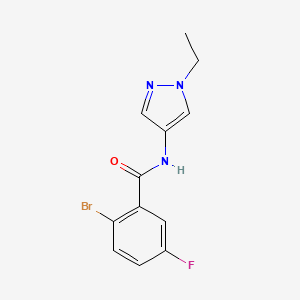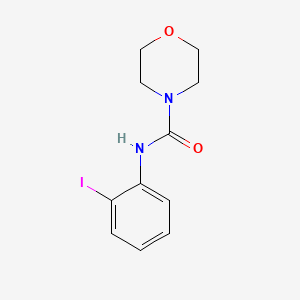![molecular formula C10H13N3OS B14918258 (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide](/img/structure/B14918258.png)
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrobenzo[d]thiazole ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole scaffold . This intermediate is then reacted with various reagents to introduce the acrylamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like carbon disulfide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various alkylated derivatives .
Scientific Research Applications
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide involves its interaction with specific molecular targets. For instance, it activates the NRF2 pathway by disrupting the interaction between KEAP1 and NRF2, leading to the expression of antioxidant and anti-inflammatory genes . Additionally, it inhibits bacterial DNA gyrase B, which is essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: This compound shares a similar scaffold and has been studied for its anti-inflammatory properties.
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial enzymes.
Uniqueness
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide is unique due to its dual functionality as both an anti-inflammatory agent and a bacterial enzyme inhibitor. This dual activity makes it a promising candidate for further research and development in multiple fields.
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide |
InChI |
InChI=1S/C10H13N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h2,6H,1,3-5H2,(H2,11,13)(H,12,14)/t6-/m0/s1 |
InChI Key |
USGDGDFCRYYKHH-LURJTMIESA-N |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14918181.png)
![6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14918192.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)

![[(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14918198.png)



![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B14918231.png)

![N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide](/img/structure/B14918238.png)
![2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid](/img/structure/B14918242.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14918254.png)
